Enhanced Lipophilicity (LogP) Compared to Non-Ethylated Analog
The introduction of a 2-ethyl substituent in methyl 4-chloro-2-ethylbut-2-enoate leads to a substantial increase in computed lipophilicity compared to the unsubstituted analog methyl (E)-4-chlorobut-2-enoate [1][2]. This difference is quantitatively reflected in the LogP values, where the target compound exhibits a LogP of 1.73, which is 0.73 log units higher than the comparator's LogP of 1.0 [1][2].
| Evidence Dimension | Computed LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.73 |
| Comparator Or Baseline | Methyl (E)-4-chlorobut-2-enoate (LogP = 1.0) |
| Quantified Difference | ΔLogP = +0.73 |
| Conditions | Calculated values from Chemsrc (target) and PubChem XLogP3-AA (comparator) [1][2]. |
Why This Matters
A higher LogP value suggests improved membrane permeability, which is a critical parameter in medicinal chemistry for optimizing drug absorption and distribution, thus prioritizing this compound for the synthesis of more lipophilic lead candidates.
- [1] Chemsrc. (2024). methyl 4-chloro-2-ethylbut-2-enoate. CAS No. 919087-51-7. Retrieved from Chemsrc Database. View Source
- [2] PubChem. (2026). Methyl (E)-4-chlorobut-2-enoate. Compound Summary for CID 11829493. Retrieved from PubChem Database. View Source
